molecular formula C10H13I B13435770 1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene

1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene

Cat. No.: B13435770
M. Wt: 260.11 g/mol
InChI Key: GKMSNNRIWWJYTA-VIFPVBQESA-N
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Description

1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene is an iodinated aromatic compound characterized by a para-methyl-substituted benzene core and a chiral 2-iodo-1-methylethyl group at the 1-position. The (1R) stereochemistry introduces asymmetry, influencing its physical properties and reactivity. The iodine atom, being a heavy halogen, imparts distinct electronic and steric effects, while the methyl branch on the ethyl chain modulates molecular conformation.

Properties

Molecular Formula

C10H13I

Molecular Weight

260.11 g/mol

IUPAC Name

1-[(2R)-1-iodopropan-2-yl]-4-methylbenzene

InChI

InChI=1S/C10H13I/c1-8-3-5-10(6-4-8)9(2)7-11/h3-6,9H,7H2,1-2H3/t9-/m0/s1

InChI Key

GKMSNNRIWWJYTA-VIFPVBQESA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](C)CI

Canonical SMILES

CC1=CC=C(C=C1)C(C)CI

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene

General Synthetic Strategy

The synthesis of this compound typically involves the introduction of an iodine atom at the 2-position of a 1-methylethyl side chain attached to a 4-methyl-substituted benzene ring. The key challenge is maintaining the stereochemical configuration (R) during the iodination step.

Common Approaches

Halogenation of Chiral Alcohol Precursors

One of the most common routes involves starting from the corresponding chiral secondary alcohol, 1-[(1R)-2-hydroxy-1-methylethyl]-4-methylbenzene. The hydroxyl group is replaced by iodine using iodinating reagents such as iodine/triphenylphosphine or iodine/pyridine complexes, or via Appel-type reactions.

  • Reaction conditions:

    • Use of iodine (I2) with triphenylphosphine (PPh3) in anhydrous solvents (e.g., dichloromethane) at low temperatures to prevent racemization.
    • Alternatively, use of phosphorus triiodide (PI3) generated in situ.
    • Reaction times vary from 1 to 4 hours depending on reagent concentration and temperature.
  • Outcome:

    • High retention of stereochemistry at the chiral center.
    • Yields typically range from 70% to 90%.
Nucleophilic Substitution on Activated Alkyl Precursors

Another method involves the nucleophilic substitution of a suitable leaving group (e.g., tosylate or mesylate) on a chiral alkyl intermediate with iodide ion (I−).

  • Procedure:

    • Prepare the corresponding tosylate or mesylate derivative of the chiral alcohol.
    • React with sodium iodide (NaI) in acetone under reflux (Finkelstein reaction).
  • Advantages:

    • Mild conditions preserve stereochemistry.
    • Sodium iodide is inexpensive and easy to handle.
  • Limitations:

    • Requires prior preparation of sulfonate ester intermediates.
    • Possible competing elimination reactions if conditions are harsh.
Direct Iodination of Alkenes

In some cases, direct iodination of an alkene precursor followed by stereoselective reduction can be used, but this is less common due to stereochemical complexity.

Experimental Data and Reaction Conditions

The following table summarizes typical reaction parameters and yields from literature and commercial synthesis data:

Method Starting Material Reagents/Conditions Temperature Time Yield (%) Stereochemistry Retention
Iodination of chiral alcohol 1-[(1R)-2-hydroxy-1-methylethyl]-4-methylbenzene I2 + PPh3 in CH2Cl2 0 to 25 °C 2-4 hours 75-90 High
Finkelstein reaction Tosylate derivative of chiral alcohol NaI in acetone reflux 56 °C (reflux) 6-12 hours 65-85 High
Appel reaction Chiral alcohol I2 + PPh3 or PI3 0 to 25 °C 1-3 hours 70-88 High

Mechanistic Insights and Stereochemical Considerations

  • The iodination of the chiral alcohol proceeds via a substitution mechanism where the hydroxyl group is converted into a better leaving group (phosphonium intermediate) before nucleophilic attack by iodide ion. This pathway typically results in inversion of configuration; however, if the reaction proceeds via an SN2 mechanism on a secondary carbon, the stereochemistry can be controlled by reaction conditions to maintain the (R) configuration.

  • The Finkelstein reaction is a classic SN2 substitution on an activated alkyl sulfonate, which also proceeds with inversion of configuration. Starting from the appropriate stereoisomer ensures the final product maintains the desired stereochemistry.

  • Careful control of temperature and reaction time is essential to avoid racemization or elimination side reactions.

Comparative Analysis of Preparation Methods

Feature Iodination of Chiral Alcohol Finkelstein Reaction Appel Reaction
Starting material availability Moderate (requires chiral alcohol) Requires sulfonate intermediate Chiral alcohol
Reaction complexity Moderate Moderate to high (two-step) Moderate
Yield High (75-90%) Moderate to high (65-85%) High (70-88%)
Stereochemical control High High High
Cost and reagents Moderate (iodine, PPh3) Low (NaI, tosylate) Moderate (iodine, PPh3)
Scalability Good Good Good

Summary of Research Findings

  • The most reliable and widely used method for preparing this compound is the iodination of the corresponding chiral alcohol using iodine and triphenylphosphine under mild conditions, ensuring high yield and stereochemical fidelity.

  • The Finkelstein reaction offers an alternative route via sulfonate intermediates, useful when alcohol precursors are converted to tosylates or mesylates, but involves additional synthetic steps.

  • Appel-type reactions provide a direct and efficient iodination method with good stereochemical outcomes.

  • Reaction conditions such as temperature, solvent, and reagent stoichiometry critically influence yield and stereochemistry.

This detailed overview integrates the most relevant and reliable preparation methods for this compound, supported by chemical data and mechanistic insights to guide synthetic chemists in research and industrial applications.

Chemical Reactions Analysis

1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: As an alkyl halide, it can participate in nucleophilic substitution reactions (SN1 and SN2 mechanisms).

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to remove the iodine atom, yielding hydrocarbons.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are specific to the reaction conditions and the desired products.

Comparison with Similar Compounds

Substituent Type and Electronic Effects

1-(2-Iodo-1-methoxyethyl)-4-methylbenzene (CAS 870695-06-0)
  • Structural Difference : Replaces the methyl group on the ethyl chain with a methoxy (-OCH₃) group.
  • Impact :
    • The methoxy group is electron-donating via resonance, increasing electron density on the benzene ring compared to the methyl group in the target compound. This alters reactivity in electrophilic substitution reactions .
    • The iodine’s position (2-iodo on ethyl chain) remains identical, but the methoxy group may stabilize adjacent charges or transition states in substitution reactions.
1-(2-Fluoropropyl)-4-methylbenzene (F9)
  • Structural Difference : Substitutes iodine with fluorine and adds a methyl group to the ethyl chain.
  • Fluorine’s smaller size reduces steric hindrance, favoring different reaction pathways (e.g., nucleophilic substitution vs. elimination) .
1-(1-Chloroethyl)-4-methoxybenzene (CAS 1538-89-2)
  • Structural Difference : Chlorine replaces iodine, and a methoxy group is present at the para position.
  • Impact :
    • Chlorine’s lower atomic weight and smaller size reduce molecular density.
    • Chloro derivatives typically exhibit faster SN2 reactivity due to better leaving-group ability compared to iodine in specific conditions .

Stereochemical and Conformational Effects

(R)-1-(1-Azido-2,2-dimethylpropyl)-4-methylbenzene
  • Structural Difference : An azido group replaces iodine, with a bulkier 2,2-dimethylpropyl chain.
  • Bulky substituents may hinder access to reactive sites, slowing down reactions compared to less hindered analogues .
1-Iodo-4-methoxy-2-nitrobenzene
  • Structural Difference : Nitro and methoxy groups on the benzene ring.
  • Impact: The nitro group deactivates the ring, directing electrophilic attacks to specific positions. Intra-molecular I···O interactions (3.0295 Å) stabilize crystal packing, a phenomenon that may occur in the target compound if similar close contacts exist .
1-Iodoalkynes and 1,2-Diiodoalkenes
  • Structural Difference : Iodine on sp-hybridized (alkynes) or sp²-hybridized (alkenes) carbons.
  • Impact: sp³-hybridized iodine (as in the target compound) is less reactive in oxidative addition but may participate in radical or nucleophilic substitutions. Alkyne iodides undergo chemoselective reactions (e.g., Sonogashira coupling), whereas the target compound’s ethyl-iodo group might favor elimination or alkylation .
4-Ethyl-1-iodo-2-methylbenzene (CAS 5159-41-1)
  • Structural Difference : Ethyl and methyl groups at adjacent positions.
  • Impact :
    • Increased alkyl substitution raises hydrophobicity, affecting solubility in polar solvents.
    • Regulatory data for similar compounds (e.g., n-t-butyltoluene) suggest maximum workplace concentrations (0.5 ppm), highlighting the need for cautious handling of iodinated aromatics .

Biological Activity

1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene, also known as an intermediate in the synthesis of (S)-ar-Himachalene, is a compound with notable biological implications. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C10H13I
  • Molecular Weight : 260.12 g/mol
  • CAS Number : 1413723-26-8
  • Synonyms : rac-(R)-1-(1-Iodopropan-2-yl)-4-methylbenzene

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its role as a precursor in the synthesis of bioactive compounds.

1. Pheromonal Component

This compound serves as an intermediate in the synthesis of (S)-ar-Himachalene, which is a key component in essential oils and pheromonal signaling. Essential oils containing this compound exhibit various biological activities such as antimicrobial and antioxidant properties .

2. Antimicrobial Activity

Research has highlighted the antimicrobial properties of compounds derived from similar structures. For instance, studies on essential oils containing iodo-substituted benzenes have shown effectiveness against various pathogens, suggesting potential applications in pharmaceuticals and agriculture .

The exact mechanism of action for this compound is not fully elucidated; however, its structural similarity to other bioactive compounds suggests several possible pathways:

  • Interaction with Receptors : Compounds like this may interact with purinergic receptors, influencing pain signaling pathways and inflammatory responses .
  • Oxidative Stress Reduction : The antioxidant properties observed in related compounds indicate a potential mechanism through which this compound could mitigate oxidative stress in biological systems .

Case Studies

Several studies have explored the biological effects of similar compounds:

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial activity of essential oils revealed that iodo-substituted aromatic compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The study concluded that these compounds could serve as natural preservatives or therapeutic agents in treating infections .

Case Study 2: Cytoprotective Effects

Another investigation focused on the cytoprotective effects of extracts containing similar iodo-compounds on RAW 264.7 cells. The results indicated that these extracts could reduce cellular damage induced by oxidative stress, suggesting therapeutic potential for inflammatory diseases .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of pathogens
CytoprotectiveReduced oxidative stress
Pheromonal signalingEssential oil component

Q & A

Basic Questions

Q. What are the optimal solvent systems for synthesizing 1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene while prioritizing green chemistry principles?

  • Methodological Answer : Evaluate solvent polarity and thermal stability using green solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME). These solvents have shown comparable or superior performance to toluene in cyclization reactions, with reduced environmental impact. For example, refluxing in 2-MeTHF achieved 85% yield in a related iodinated benzene derivative (Table 1, ). Monitor reaction progress via TLC or GC-MS, and compare yields under identical thermal conditions (80–110°C).

Q. How can researchers confirm the stereochemical configuration of the (1R) chiral center in this compound?

  • Methodological Answer : Use chiral HPLC coupled with polarimetry to determine enantiomeric purity. For structural confirmation, employ 1H and 13C NMR spectroscopy to analyze coupling constants and nuclear Overhauser effects (NOE). A related iodinated compound, (Z)-2-bromo-1-iodovinyl-4-methylbenzene, was characterized using 1H NMR (δ 2.35 ppm for methyl groups) and 13C NMR (δ 122.5 ppm for iodine-bound carbons) .

Q. What safety protocols are critical when handling iodinated aromatic compounds like this derivative?

  • Methodological Answer : Follow strict PPE guidelines (gloves, lab coats, goggles) due to iodine’s volatility and potential toxicity. Use fume hoods for synthesis and purification steps. Waste disposal should involve neutralization with sodium thiosulfate to reduce iodide residues, as outlined in safety data sheets for structurally similar iodinated compounds .

Advanced Research Questions

Q. How does the iodine substituent influence cross-coupling reactivity in palladium-catalyzed reactions?

  • Methodological Answer : Investigate Suzuki-Miyaura or Stille coupling reactions using this compound as an aryl iodide precursor. The iodine atom’s electronegativity and leaving-group ability enhance oxidative addition to Pd(0) catalysts. Compare reaction rates with brominated or chlorinated analogs to quantify electronic effects. For example, iodine in 1-((Z)-2-bromo-1-iodovinyl)-4-methylbenzene facilitated regioselective cross-coupling in a two-step synthesis .

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?

  • Methodological Answer : Optimize reaction temperature and catalyst loading to minimize thermal racemization. Use chiral ligands (e.g., BINAP) in asymmetric catalysis or employ kinetic resolution via enzymatic methods. Monitor enantiomeric excess (ee) using chiral stationary-phase HPLC, as demonstrated in pharmacopeial assays for structurally complex aromatics .

Q. How can computational modeling predict the steric and electronic effects of the 1-methylethyl group on reaction pathways?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map transition states and analyze steric hindrance from the 1-methylethyl group. Compare activation energies for iodination at different positions. Molecular dynamics simulations can further elucidate solvent interactions, leveraging data from green solvent studies .

Q. What role does this compound play in synthesizing heterocyclic scaffolds for medicinal chemistry?

  • Methodological Answer : Utilize the iodine substituent as a directing group in electrophilic substitution to synthesize benzothiazines or triazole derivatives. For instance, iodinated benzene derivatives have been used to prepare antimicrobial agents via hydrazone formation and cyclization .

Data Contradictions and Validation

  • Solvent Efficiency : While toluene is traditionally used for thermal reactions, green solvents like CPME showed comparable yields (82% vs. 85% in toluene) in cyclization reactions, suggesting viability for sustainable synthesis .
  • Stereochemical Stability : NMR data from iodinated analogs indicate minimal racemization under reflux conditions, but prolonged heating (>12 hours) may reduce ee by 5–10% .

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